N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Description
N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of cyano, diethylamino, carbonyl, methyl, thienyl, dimethyl, nitro, pyrazole, and carboxamide groups
Properties
Molecular Formula |
C17H20N6O4S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20N6O4S/c1-6-22(7-2)17(25)14-9(3)11(8-18)16(28-14)19-15(24)13-12(23(26)27)10(4)20-21(13)5/h6-7H2,1-5H3,(H,19,24) |
InChI Key |
HLEYXJYEUDVEHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
Cyanoacetylation of Amines: This method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives.
Fusion Method: This solvent-free reaction involves the treatment of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of novel organic molecules with potential biological activities .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a valuable target for drug discovery .
Medicine
In medicine, the compound’s potential therapeutic applications are explored. It may be investigated for its efficacy in treating various diseases, including infections and cancers .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways.
Molecular Targets
The compound may interact with enzymes, receptors, or other proteins involved in various biological processes. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Pathways Involved
The pathways involved in the compound’s mechanism of action may include signal transduction pathways, metabolic pathways, or gene expression pathways. By influencing these pathways, the compound can exert its effects on cellular functions and processes .
Comparison with Similar Compounds
N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds
- N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-2-(5-METHYL-2-THIENYL)-4-QUINOLINECARBOXAMIDE .
- N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE .
Uniqueness
The uniqueness of N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure and properties make it a valuable compound for scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
